molecular formula C9H18ClNO4 B151450 Succinylmonocholine chloride CAS No. 5297-17-6

Succinylmonocholine chloride

Katalognummer: B151450
CAS-Nummer: 5297-17-6
Molekulargewicht: 239.69 g/mol
InChI-Schlüssel: LDHMZIUMVSRSIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Succinylmonocholine chloride (SmCh; CAS 5297-17-6) is a monoquaternary ammonium compound and a primary degradation product of the neuromuscular blocking agent succinylcholine chloride (SCh; CAS 71-27-2) . Structurally, SmCh is a monoester derivative of succinic acid, with the chemical formula C₉H₁₈NO₄Cl and a molecular weight of 239.7 g/mol . It forms when SCh undergoes hydrolysis in aqueous solutions, losing one choline moiety. SmCh is pharmacologically active but less potent than SCh, contributing to residual neuromuscular effects in patients with impaired metabolism or renal dysfunction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Succinylmonocholine chloride can be synthesized through the transesterification of succinic acid diester with choline chloride. This process involves the reaction of succinic acid diester with choline chloride under specific conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors where the transesterification reaction is carried out. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The product is then purified through various techniques, including crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Succinylmonocholine chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Mechanism of Action : Succinylmonocholine chloride acts as a depolarizing neuromuscular blocker. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis by preventing further depolarization after initial stimulation .
  • Pharmacokinetics : The compound exhibits rapid onset and short duration of action due to its quick hydrolysis by BCHE. The effects typically last for about 5 to 10 minutes, making it ideal for procedures requiring short-term paralysis .

Surgical Procedures

This compound is extensively used in various surgical settings:

  • Rapid Sequence Intubation : Its rapid onset allows for quick airway management, particularly in emergency situations where intubation is critical .
  • Electroconvulsive Therapy (ECT) : It is employed off-label to prevent muscle contractions during ECT, enhancing patient safety .

Emergency Medicine

The compound has been documented in emergency scenarios:

  • A notable case involved a healthcare worker who intentionally injected succinylcholine, leading to respiratory failure. The patient was successfully resuscitated, highlighting the drug's potential for misuse and the importance of monitoring in clinical settings .

Case Study 1: Intentional Self-Harm

A 28-year-old female healthcare worker experienced respiratory arrest following an intentional injection of succinylcholine. Despite initial hypoxia and bradycardia, she was resuscitated through airway management and targeted temperature management, ultimately recovering without neurological deficits .

Case Study 2: Anesthesia Complications

In another instance, a patient undergoing surgery with succinylcholine developed prolonged neuromuscular blockade due to reduced BCHE activity. This case emphasized the need for genetic screening for BCHE variants in patients at risk of adverse reactions .

Safety and Contraindications

While this compound is effective, it carries risks:

  • Adverse Reactions : Rare but severe reactions include malignant hyperthermia and hyperkalemia, particularly in patients with certain genetic predispositions or recent trauma .
  • Contraindications : It is contraindicated in patients with known decreased plasma cholinesterase activity and certain muscular disorders .

Wirkmechanismus

Succinylmonocholine chloride exerts its effects by interacting with cholinergic receptors. It is a metabolite of succinylcholine chloride, which is a depolarizing neuromuscular blocker. Succinylcholine chloride mimics the action of acetylcholine at the neuromuscular junction, causing prolonged depolarization of the muscle membrane and resulting in muscle paralysis. This compound is formed during the metabolism of succinylcholine chloride by pseudocholinesterase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Succinylcholine Chloride

Structural and Chemical Properties
Parameter Succinylmonocholine Chloride Succinylcholine Chloride
Molecular Formula C₉H₁₈NO₄Cl C₁₄H₃₀Cl₂N₂O₄
Molecular Weight 239.7 g/mol 290.4 g/mol
Structure Monoester of succinic acid Diester of succinic acid
SMILES Notation [Cl-].OC(=O)CCC(=O)OCCN+(C)C [Cl-].CN+(C)CCOC(=O)CCC(=O)OCCN+(C)C.[Cl-]
Degradation Pathway Intermediate product of SCh hydrolysis Parent compound; hydrolyzes to SmCh, succinic acid, and choline
Pharmacological Activity
  • Potency : SmCh exhibits weaker neuromuscular blocking activity compared to SCh. In rabbits, SmCh induced muscle relaxation for ~10 minutes, whereas SCh’s effects lasted up to 30 minutes .
  • Metabolism : SCh is rapidly hydrolyzed by plasma pseudocholinesterase into SmCh and choline. SmCh is further metabolized to succinic acid and choline, but its hydrolysis is slower, particularly in patients with renal impairment .
  • Clinical Implications : SmCh accumulation in renal dysfunction can prolong apnea due to residual neuromuscular blockade. SCh, in contrast, is contraindicated in patients with pseudocholinesterase deficiency or renal/hepatic impairment .
Analytical Detection
Parameter This compound Succinylcholine Chloride
HPLC Resolution (Rs) >3 (vs. SCh) Baseline separation from SmCh
Detection Limit (HPLC) 6.0 mg/mL 11.5 mg/mL
Linearity Range 7.3–670 mg/mL (R² = 0.999) Validated in same range

Comparison with Other Degradation Products

Succinic Acid
  • Role : Terminal degradation product of both SCh and SmCh.
  • Activity: No neuromuscular effects; monitored as a stability indicator in formulations .
  • Detection : Lower detection limit (2.4 mg/mL) than SmCh .
Choline
  • Role : Byproduct of SCh and SmCh hydrolysis.
  • Activity : Precursor for acetylcholine synthesis; excessive levels may cause bradycardia .

Analytical Methods for Detection

  • HPLC : ACN-based ion-pair chromatography effectively separates SCh, SmCh, and succinic acid with high resolution (Rs >3) and recovery rates (95.7–98.9%) .
  • Forced Degradation Studies : SmCh levels increase under acidic/alkaline conditions, validating its role as a degradation impurity .

Biologische Aktivität

Succinylmonocholine chloride, a metabolite of succinylcholine, is a compound of significant interest in pharmacology and toxicology, particularly concerning its role as a neuromuscular blocking agent. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Overview of this compound

Succinylmonocholine is produced when succinylcholine is hydrolyzed by butyrylcholinesterase (BChE), an enzyme that plays a crucial role in the metabolism of cholinergic agents. The compound exhibits similar pharmacological properties to succinylcholine but is less potent and has a longer duration of action due to slower hydrolysis rates compared to its parent compound .

Succinylmonocholine acts primarily as an agonist at the neuromuscular junction (NMJ). It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, leading to:

  • Depolarization : Initially causes muscle fasciculations (involuntary contractions).
  • Skeletal Muscle Paralysis : Prolonged binding prevents repolarization, leading to muscle paralysis as acetylcholine cannot trigger further depolarization .

The onset of action occurs within 60 seconds after intravenous administration, with effects lasting approximately 4 to 6 minutes. This rapid action makes it particularly useful in emergency situations for intubation and surgical procedures .

Pharmacokinetics

The pharmacokinetics of succinylmonocholine involves:

  • Absorption : Rapidly absorbed when administered intravenously.
  • Metabolism : Primarily hydrolyzed by BChE into succinylmonocholine and other metabolites.
  • Elimination : The duration of neuromuscular blockade is influenced by both the rate of dissociation from nAChRs and the metabolic rate by BChE .

Case Studies

  • Intentional Injection for Self-Harm :
    A notable case involved a healthcare worker who injected herself with succinylcholine, leading to respiratory arrest. Despite initial critical conditions, she was successfully resuscitated and discharged without neurological deficits after appropriate management, highlighting the potential for misuse of this agent in self-harm scenarios .
  • Toxicity and Treatment :
    Another study documented a patient who ingested succinylcholine orally, resulting in ischemic-hypoxic encephalopathy. The management included targeted temperature management and mechanical ventilation, demonstrating the critical care challenges posed by succinylmonocholine toxicity .

Stability and Storage

Research indicates that succinylmonocholine solutions are sensitive to storage conditions. For instance:

Storage ConditionDegradation Rate (20 mg/ml)Degradation Rate (50 mg/ml)
Room Temperature1.2%/month2.1%/month
4°C0.18%/month0.30%/month
37°C5.4%/month8.1%/month

This stability data underscores the importance of proper storage in clinical settings to maintain efficacy .

Research Findings

Recent studies have explored the effects of succinylmonocholine on various physiological parameters:

  • Creatine Kinase Levels : Elevated serum creatine kinase levels were observed following administration in certain patient populations, indicating muscle damage associated with its use .
  • Comparative Studies with Other Agents : Research comparing succinylmonocholine with rocuronium showed no significant differences in oxygen desaturation during intubation sequences, although succinylmonocholine resulted in quicker intubation times .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of succinylmonocholine chloride, and how do they influence experimental design in pharmacokinetic studies?

this compound is rapidly hydrolyzed by plasma cholinesterase into succinic acid and choline, with succinylmonocholine as an intermediate metabolite. Approximately 10% is excreted unchanged in urine . Methodologically, researchers must account for interspecies variability in plasma cholinesterase activity when designing pharmacokinetic models. For example, in vitro assays using human plasma should validate hydrolysis rates under physiological pH (7.4) and temperature (37°C). Renal excretion studies require urine collection protocols spanning 24–48 hours to capture the 10% unchanged fraction .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard due to its sensitivity (LOQ: 0.1 ng/mL) and specificity. Tissue distribution studies in rats use homogenization with acetonitrile:water (70:30) followed by centrifugation to isolate the analyte . Ion chromatography with suppressed conductivity detection is also validated for quantifying impurities like choline chloride in pharmaceutical formulations, requiring mobile phases of 20 mM methanesulfonic acid at 0.3 mL/min .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound's tissue distribution in preclinical models?

Discrepancies in tissue distribution often arise from differences in extraction efficiency or analytical sensitivity. For instance, a 2020 study using UHPLC-MS/MS in rats identified liver and kidney as primary accumulation sites, but earlier ion chromatography studies reported lower detection in these tissues . To resolve this, researchers should standardize tissue homogenization protocols (e.g., bead-beating vs. manual grinding) and validate recovery rates using spiked matrices. Cross-validation with orthogonal methods (e.g., enzyme electrode assays) is critical .

Q. What methodological considerations are essential for impurity profiling of this compound in pharmaceutical-grade formulations?

Impurity analysis requires hydrophilic interaction liquid chromatography (HILIC) with a 30% phosphate buffer in acetonitrile to resolve succinic acid and this compound. Key parameters include pH (2.5–3.5) and ionic strength (10–50 mM), which affect peak resolution (R > 2.9) . The USP pharmacopeia specifies acceptance criteria: ≤0.4% this compound, ≤0.1% succinic acid, and ≤0.2% for other impurities. System suitability testing must confirm retention times (e.g., 0.49 for this compound) .

Q. How does renal impairment affect the pharmacokinetics of this compound, and how should this inform dosing in preclinical models?

In renal impairment, this compound’s metabolite (succinylmonocholine) accumulates due to reduced clearance, potentially prolonging neuromuscular blockade. Researchers modeling this condition should use nephrectomized rodents or administer cisplatin to induce kidney damage. Pharmacokinetic parameters (e.g., volume of distribution, clearance) must be adjusted using nonlinear mixed-effects modeling (NONMEM) to account for metabolite accumulation .

Q. What experimental strategies optimize the validation of this compound quantification methods under ICH guidelines?

Method validation requires:

  • Linearity : Calibration curves spanning 0.1–50 µg/mL (R² > 0.995).
  • Precision : Intraday and interday CV% < 5% for spiked plasma samples.
  • Accuracy : 85–115% recovery in matrix-matched QC samples.
  • Stability : Bench-top (24 hours), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability assessments . Reference standards must be stored in desiccators at 4°C, with water content determined potentiometrically before use .

Eigenschaften

IUPAC Name

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMZIUMVSRSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5518-77-4 (Parent)
Record name Succinylmonocholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5297-17-6
Record name Succinylmonocholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYLMONOCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylmonocholine chloride
Reactant of Route 2
Reactant of Route 2
Succinylmonocholine chloride
Reactant of Route 3
Reactant of Route 3
Succinylmonocholine chloride
Reactant of Route 4
Reactant of Route 4
Succinylmonocholine chloride
Reactant of Route 5
Reactant of Route 5
Succinylmonocholine chloride
Reactant of Route 6
Reactant of Route 6
Succinylmonocholine chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.